molecular formula C9H8Cl2O3S B2546777 3-(2,5-Dichlorobenzenesulfinyl)propanoic acid CAS No. 1249655-47-7

3-(2,5-Dichlorobenzenesulfinyl)propanoic acid

Cat. No. B2546777
M. Wt: 267.12
InChI Key: QBNJIMOKEXOFNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The papers provided do not detail the synthesis of 3-(2,5-Dichlorobenzenesulfinyl)propanoic acid. However, the synthesis of related compounds typically involves chlorination, sulfonation, and the introduction of a propanoic acid moiety. For example, the synthesis of chlorinated and sulfonated aromatic compounds is often achieved through electrophilic aromatic substitution reactions .

Molecular Structure Analysis

Paper discusses the molecular geometry and vibrational frequencies of a structurally related compound, 3-(6-benzoyl-5-chloro-2-benzoxazolinon-3-yl) propanoic acid, using computational methods. The study provides insights into the theoretical vibrational spectra and potential energy distributions, which could be similar to those of 3-(2,5-Dichlorobenzenesulfinyl)propanoic acid due to the presence of chloro and propanoic acid groups.

Chemical Reactions Analysis

The papers do not provide specific reactions for 3-(2,5-Dichlorobenzenesulfinyl)propanoic acid. However, chlorinated organic compounds, such as 1,3-dichloro-2-propanol, are known to undergo photochemical degradation, as discussed in paper . This suggests that 3-(2,5-Dichlorobenzenesulfinyl)propanoic acid may also be susceptible to similar degradation pathways under UV radiation and in the presence of oxidants like hydrogen peroxide.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(2,5-Dichlorobenzenesulfinyl)propanoic acid are not directly reported in the papers. However, the high absorptivity of the chromogenic system involving a dichloro-hydroxybenzene sulfonic acid derivative in paper suggests that similar dichloro-sulfonyl compounds may also exhibit significant UV-Vis absorbance, which is relevant for spectroscopic analysis. The stability and sensitivity of chloropropanols in water, as discussed in paper , may also provide a reference for the stability of 3-(2,5-Dichlorobenzenesulfinyl)propanoic acid in aqueous environments.

Scientific Research Applications

Oxidation and Hydrocarbon Functionalization

Water-soluble organic compounds, including derivatives similar to 3-(2,5-Dichlorobenzenesulfinyl)propanoic acid, have been selectively oxidized by aqueous solutions of chloroplatinum(II) and chloroplatinum(IV) salts. This process involves the stepwise hydroxylation of compounds to alcohols and aldehydes without further oxidation to carboxylic acids, highlighting the mechanism and selectivity of these reactions (Labinger et al., 1993).

Renewable Building Blocks for Material Science

Research has identified renewable phenolic compounds, such as phloretic acid, which can be produced by hydrogenation of related acids or synthesized from by-products of apple tree leaves. These compounds serve as renewable building blocks for enhancing the reactivity towards benzoxazine ring formation, providing a sustainable alternative to phenol for imparting specific properties to materials (Trejo-Machin et al., 2017).

Analytical Methods for Water Contamination

A rapid and sensitive method for the determination of 1,3-dichloro-2-propanol in water showcases the importance of detecting and analyzing chemical contaminants, including chlorinated propanols similar to 3-(2,5-Dichlorobenzenesulfinyl)propanoic acid, in environmental samples (Schuhmacher et al., 2005).

Propionic Acid Recovery and Utilization

Studies on the recovery of propionic acid from aqueous phases using reactive extraction techniques shed light on the relevance of carboxylic acids in chemical and pharmaceutical industries. Such research provides insight into downstream processing and product separation from fermentation broth, which is applicable to compounds like 3-(2,5-Dichlorobenzenesulfinyl)propanoic acid (Keshav et al., 2009).

Synthesis of Biologically Active Compounds

The preparation of 3-(aminothiocarbonylthio)propanoic acids as intermediates for biologically active thioxo-1,3-thiazan-4-ones demonstrates the potential of functionalized propanoic acids in synthesizing compounds with medicinal properties. This showcases the versatility of propanoic acid derivatives in pharmaceutical chemistry (Orlinskii, 1996).

Safety And Hazards

The safety information for “3-(2,5-Dichlorobenzenesulfinyl)propanoic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(2,5-dichlorophenyl)sulfinylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3S/c10-6-1-2-7(11)8(5-6)15(14)4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNJIMOKEXOFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)CCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dichlorobenzenesulfinyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.